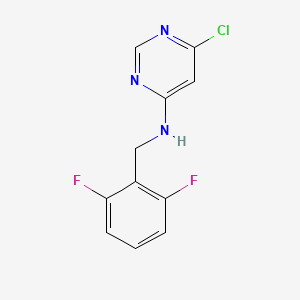
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine
説明
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H8ClF2N3 and its molecular weight is 255.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal function of the mitochondria, leading to the death of the organism, making it an effective fungicide .
Pharmacokinetics
Like other pyrimidinamine derivatives, it is expected to have good bioavailability and distribution within the organism due to its small size and polar nature .
Result of Action
The result of the action of this compound is the death of the organism it targets . By inhibiting mitochondrial complex I, it disrupts cellular respiration, leading to a lack of energy production and eventually cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect mitochondrial function could potentially impact its efficacy . .
生物活性
6-Chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H8ClF2N3
- Molecular Weight : 255.65 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its role as an inhibitor of mitochondrial complex I. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can have various downstream effects on cellular metabolism and signaling pathways .
1. Antiviral Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. For instance, related compounds have shown effectiveness against HIV by inhibiting reverse transcriptase and integrase enzymes . The structure-activity relationship (SAR) studies suggest that the presence of fluorine substituents enhances antiviral potency.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit chemotaxis in immune cells by blocking specific chemokine receptors, which are crucial for inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetics
The lipophilic nature of this compound suggests good bioavailability. Studies on similar compounds indicate that they may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Studies and Research Findings
特性
IUPAC Name |
6-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-4-11(17-6-16-10)15-5-7-8(13)2-1-3-9(7)14/h1-4,6H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVAHPOVXCHFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=CC(=NC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















